An In-depth Technical Guide to Tris(hydroxymethyl)aminomethane Acetate for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tris(hydroxymethyl)aminomethane Acetate for Researchers, Scientists, and Drug Development Professionals
An authoritative guide on the properties, applications, and experimental considerations of Tris(hydroxymethyl)aminomethane acetate in scientific research and pharmaceutical development.
Tris(hydroxymethyl)aminomethane acetate, often referred to as Tris-acetate, is a salt formed from the reaction of Tris(hydroxymethyl)aminomethane (Tris) and acetic acid.[1] It is a fundamental buffering agent in molecular biology, biochemistry, and the pharmaceutical industry, prized for its ability to maintain a stable pH in the physiologically relevant range.[2][3] This guide provides a comprehensive technical overview of Tris-acetate, including its chemical properties, detailed experimental protocols, and critical considerations for its use in research and drug development.
Core Chemical and Physical Properties
Tris-acetate is a white crystalline powder that is readily soluble in water.[3][4] Its buffering capacity is primarily attributed to the Tris component, which has a pKa of approximately 8.1 at 25°C, making it an effective buffer in the pH range of 7.0 to 9.0.[5][6] The acetate component contributes to the overall ionic strength of the buffer. Key quantitative properties of Tris(hydroxymethyl)aminomethane acetate are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₆H₁₅NO₅ | [7] |
| Molar Mass | 181.19 g/mol | [1][7] |
| Melting Point | 120-121 °C | [8] |
| Boiling Point | 219-220 °C at 9.75 mmHg | [8] |
| Density | 1.09 g/mL at 20 °C | [7][8] |
| pKa of Tris (25°C) | ~8.1 | [5][9] |
| Effective pH Range | 7.0 - 9.0 | [5][6] |
| Appearance | White crystalline powder | [3][4] |
| Solubility | Soluble in water | [3] |
Temperature Dependence of Tris-based Buffers
A critical consideration for researchers using Tris-acetate buffers is the significant dependence of their pH on temperature. The pKa of Tris decreases as the temperature increases, resulting in a decrease in the pH of the buffer solution.[9] Specifically, the pH of a Tris buffer will decrease by approximately 0.03 pH units for every 1°C increase in temperature.[9] Conversely, as the temperature decreases, the pH will increase by a similar margin.[10] This property is crucial to account for when preparing and using Tris-acetate buffers for experiments that are not conducted at ambient temperature, such as enzymatic assays at 37°C or protein purification at 4°C.
The following table provides the approximate pH of a 0.05 M Tris buffer solution at various temperatures, illustrating this important relationship.
| Temperature (°C) | pH |
| 5 | 9.56 |
| 25 | 9.00 |
| 37 | 8.70 |
Data adapted from Sigma-Aldrich resources.[1]
Experimental Protocols
This section provides detailed methodologies for the preparation and application of Tris-acetate buffers in key experimental settings.
Preparation of 1 M Tris-Acetate Stock Solution (pH 7.5)
This protocol describes the preparation of a 1 M Tris-acetate buffer stock solution.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Glacial acetic acid
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Weigh out 121.14 g of Tris base and transfer it to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the Tris base is completely dissolved.
-
While monitoring the pH with a calibrated pH meter, slowly add glacial acetic acid to the solution until the desired pH of 7.5 is reached.
-
Once the target pH is achieved, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1000 mL.
-
Sterilize the buffer by autoclaving or by filtration through a 0.22 µm filter.
-
Store the buffer at room temperature.
Preparation of 50x Tris-Acetate-EDTA (TAE) Buffer for Nucleic Acid Electrophoresis
TAE buffer is a widely used buffer for agarose gel electrophoresis of DNA and RNA.[11][12]
Materials:
-
Tris base
-
Glacial acetic acid
-
0.5 M EDTA (pH 8.0) solution
-
Deionized water
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Procedure:
-
To prepare 1 L of 50x TAE buffer, weigh 242 g of Tris base and add it to a beaker containing approximately 700 mL of deionized water.[8][12]
-
Stir the solution until the Tris base is fully dissolved.[8]
-
Carefully add 57.1 mL of glacial acetic acid to the solution.[8][12]
-
Adjust the final volume to 1 L with deionized water.[12] The pH of the 50x stock solution does not need to be adjusted and should be approximately 8.5.[12]
-
To prepare a 1x working solution, dilute the 50x stock solution 1:50 with deionized water. The final concentration of the 1x buffer will be 40 mM Tris-acetate and 1 mM EDTA.[13]
Applications in Research and Drug Development
Tris-acetate buffers are integral to a wide array of applications in both basic research and the development of therapeutics.
Nucleic Acid Electrophoresis
The most common application of Tris-acetate is in the form of TAE buffer for the separation of DNA and RNA fragments by agarose gel electrophoresis.[11][12] The Tris-acetate component provides the buffering capacity to maintain a stable pH during the electrophoretic run, which is crucial for the consistent migration of nucleic acids.[11] The EDTA in TAE buffer chelates divalent cations, which can inhibit nucleases that might otherwise degrade the nucleic acid samples.[8]
Protein Analysis
Tris-acetate buffers are also employed in protein electrophoresis, particularly in the separation of large molecular weight proteins using Tris-acetate polyacrylamide gels.[4] In these systems, the buffer helps to maintain the pH gradient necessary for proper protein migration and resolution. Tris-based buffers are also commonly used in protein purification protocols, including ion-exchange and gel filtration chromatography, where maintaining a stable pH is essential for protein stability and the effectiveness of the separation technique.[2][14]
Enzyme Kinetics Assays
In enzyme kinetics studies, maintaining a constant pH is paramount for obtaining accurate and reproducible results. Tris-acetate buffers can be used to provide a stable pH environment for a wide range of enzymatic reactions.[13] However, it is crucial to consider potential interactions between the buffer components and the enzyme of interest. The primary amine group of Tris can, in some cases, interfere with enzyme activity or stability.[2][13] For metalloenzymes, the chelating properties of any added EDTA must be considered, and even Tris itself has been shown to have some metal-chelating capabilities.[13]
Pharmaceutical Formulations and Drug Development
In the pharmaceutical industry, Tris(hydroxymethyl)aminomethane, under the name Tromethamine, is used as a pharmaceutical intermediate and an excipient in various drug formulations.[5] Its buffering capacity helps to maintain the pH of injectable and ophthalmic solutions, which is critical for drug stability, solubility, and patient comfort.[2] For drug development professionals, it is important to be aware of the potential for buffer components to interact with the active pharmaceutical ingredient (API) or other excipients. While Tris is generally considered to be biologically inert, its primary amine could potentially react with certain functional groups on a drug molecule. There is limited direct evidence of Tris or acetate interfering with major signaling pathways in a non-buffering capacity, but the potential for off-target effects of any component in a formulation should always be a consideration in preclinical development.[15][16]
Safety and Handling
Tris(hydroxymethyl)aminomethane acetate is generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the solid powder or its solutions.[10] It may cause skin and eye irritation.[17] In case of contact, the affected area should be rinsed thoroughly with water.[17] Store in a cool, dry, and well-ventilated area.[17]
Conclusion
Tris(hydroxymethyl)aminomethane acetate is a versatile and indispensable buffer for a wide range of applications in research and drug development. Its ability to maintain a stable pH in the physiological range makes it a valuable tool for scientists working with nucleic acids, proteins, and in the formulation of pharmaceuticals. A thorough understanding of its properties, particularly its temperature-dependent pH, and careful consideration of its potential interactions in specific experimental systems are essential for its effective and reliable use. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently employ Tris-acetate buffers in their work.
References
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- 7. Boston Bioproducts Inc Tris-Acetate Buffer (0.2 M, pH 7.4) - 500ml, Quantity: | Fisher Scientific [fishersci.com]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. Does the pH value of Tris hcl buffer change at 30 ℃ environment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. Biological buffers pKa calculation [reachdevices.com]
- 11. Tris-Acetate Buffer [myskinrecipes.com]
- 12. Tris acetate buffer | Sigma-Aldrich [sigmaaldrich.com]
- 13. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 14. Protein purification using Tris hcl (1185-53-1) buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 15. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
Figure 1. Chemical structure of Tris(hydroxymethyl)aminomethane acetate.
